7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid is a heterocyclic compound with significant biochemical properties. Its molecular formula is and it has a molecular weight of approximately 178.15 g/mol. This compound is classified under pyrrolopyridine derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. The compound's structure features a hydroxyl group at the 7-position and a carboxylic acid group at the 3-position of the pyrrolopyridine ring, contributing to its reactivity and potential therapeutic applications .
The synthesis of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid can be achieved through several methods, typically involving multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyridine core. For instance, starting from 2-amino-3-carboxylic acids and employing condensation reactions followed by cyclization can yield the desired product.
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. The use of solvents like dimethylformamide or acetic acid is common in these reactions. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .
The molecular structure of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid can be described using its InChI representation:
The InChI Key is DQWAJFZLENIDQE-UHFFFAOYSA-N. This compound features a fused ring system that contributes to its unique chemical properties and biological activity .
The compound's physical properties include:
7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid is known to participate in various chemical reactions due to its functional groups. It can undergo:
The reactivity of this compound can be influenced by substituents on the pyrrolopyridine ring. For example, variations in the hydroxyl or carboxylic acid groups can significantly affect its interaction with biological targets.
The mechanism of action of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid primarily involves its ability to inhibit specific enzymes and receptors. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play crucial roles in cell signaling related to proliferation and survival.
At the molecular level, this compound binds to active sites on enzymes or receptors, disrupting their normal function. This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .
The chemical properties include:
Relevant analyses indicate that the compound remains stable over time but may show variability in biological activity based on concentration and environmental conditions .
7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid has several scientific applications:
Pyrrolopyridines (azaindoles) represent a privileged scaffold in medicinal chemistry, with their drug discovery applications rooted in the mid-20th century. Among the six structural isomers, the pyrrolo[2,3-c]pyridine framework has emerged as a critical pharmacophore due to its bioisosteric relationship with purine nucleobases. This structural mimicry enables targeted interactions with biological macromolecules, particularly enzymes and receptors involved in oncological and metabolic pathways [3] [8]. Early research focused on natural alkaloids like pumiloside and deoxypumiloside (isolated from Ophiorrhiza pumila), which feature pyrrolopyridine cores and exhibit antiviral properties [3]. The 2011 FDA approval of Vemurafenib—a pyrrolo[2,3-b]pyridine derivative—for BRAF-mutant melanoma marked a watershed moment, validating pyrrolopyridines as kinase inhibitor scaffolds [8]. More recently, Ceralasertib (AZD6738), a pyrrolo[2,3-b]pyridine-based ATR kinase inhibitor, has advanced to Phase II trials for solid tumors (NCT04417062), underscoring the scaffold's clinical viability [6] [8].
Table 1: Milestones in Pyrrolopyridine-Based Drug Development
Year | Compound | Therapeutic Area | Development Status |
---|---|---|---|
1970s | Pumiloside | Antiviral | Natural Product |
2011 | Vemurafenib | Oncology (Melanoma) | FDA-Approved |
2020s | Ceralasertib (AZD6738) | Oncology (Solid Tumors) | Phase II Clinical Trial |
The six pyrrolopyridine isomers diverge in nitrogen atom positioning, leading to distinct electronic distributions and bioactivity profiles:
Table 2: Bioactivity Comparison of Key Pyrrolopyridine Isomers
Isomer | Nitrogen Positions | Exemplary Bioactivity | Targets |
---|---|---|---|
Pyrrolo[2,3-c]pyridine | 1, 3, 7 | Kinase inhibition, Antimicrobial effects | FGFR, Microbial enzymes |
Pyrrolo[3,4-c]pyridine | 1, 3, 5 | Aldose reductase inhibition (IC₅₀ ~1.4 µM) | ALR2, GPR119 |
Pyrrolo[2,3-b]pyridine | 1, 3, 6 | BRAF inhibition (Vemurafenib), FGFR inhibition | BRAF, FGFR1-4 |
Pyrrolo[3,2-b]pyridine | 1, 2, 7 | Antibacterial activity against resistant E. coli | Bacterial efflux pumps |
Isomer specificity dictates binding kinetics: For instance, pyrrolo[3,4-c]pyridines exhibit planar lactam configurations optimal for oxidoreductase interactions, whereas pyrrolo[2,3-c]pyridines adopt angled topographies suited for allosteric kinase pockets [3] [8].
This derivative (CAS: 1190317-24-8) embodies strategic functionalization of the pyrrolo[2,3-c]pyridine core. Its molecular structure integrates two critical pharmacophoric elements:
Table 3: Physicochemical Properties of 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₈H₆N₂O₃ | [4] |
Molecular Weight | 178.15 g/mol | [4] |
SMILES | O=C(C1=CNC2=C(O)C=CN=C12)O | [2] |
Hydrogen Bond Donors | 3 | Calculated |
Hydrogen Bond Acceptors | 5 | Calculated |
The compound’s synthetic versatility is demonstrated by its commercial availability as a building block for antidiabetic and anticancer agents. Its structural similarity to purines positions it as a candidate for nucleotide-binding protein targets, particularly kinases and GTPases [3] [8]. Current research explores its derivatization into esters and amides to optimize bioavailability—a strategy validated in related pyrrolopyridine-based GPR119 agonists [3] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3